molecular formula C10H8N2O2S B2813269 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid CAS No. 1707378-49-1

5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid

Cat. No.: B2813269
CAS No.: 1707378-49-1
M. Wt: 220.25
InChI Key: YPTZATCZZZMXGU-UHFFFAOYSA-N
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Description

5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . The presence of a benzyl group at the 5-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiadiazole derivative upon further treatment.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid is unique due to the specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

5-benzylthiadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(14)9-8(15-12-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZATCZZZMXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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